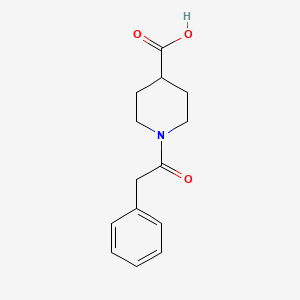

1-(Phenylacetyl)piperidin-4-carbonsäure

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related piperidine derivatives involves a variety of strategies, focusing on the introduction of substituents that impact the compound's chemical and physical properties. One method includes the synthesis of 4-(phosphonoalkyl)- and 4-(phosphonoalkenyl)-2-piperidinecarboxylic acids, assessing their activity as ligands for the NMDA receptor, which showcases the versatility of piperidine derivatives in synthesizing compounds with significant biological activity (Hutchison et al., 1989).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is critical in determining their chemical reactivity and interaction with biological systems. Studies have detailed the crystal structure of 4-piperidiniocarboxylate, highlighting the chair conformation of the piperidine ring and its implications for hydrogen bonding and molecular stability (Delgado et al., 2001).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, influencing their chemical properties significantly. For instance, the synthesis and characterization of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) as inhibitors of steroid-5alpha-reductase type 1 and 2 demonstrate the chemical versatility of piperidine derivatives and their potential in drug discovery (Picard et al., 2000).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in various fields. The crystal and molecular structure analysis of 4-carboxypiperidinium chloride provides insights into the interactions that define the physical properties of these compounds (Szafran et al., 2007).

Chemical Properties Analysis

The chemical properties of 1-(Phenylacetyl)piperidine-4-carboxylic acid derivatives, including reactivity, stability, and interactions with other molecules, are crucial for their application in chemical synthesis and potential therapeutic uses. The study on the molecular structure, hydrogen bonding, and spectroscopic properties of the complex of piperidine-4-carboxylic acid with chloroacetic acid sheds light on the intricate chemical interactions and properties of piperidine derivatives (Komasa et al., 2008).

Wissenschaftliche Forschungsanwendungen

Synthese von pharmazeutischen Verbindungen

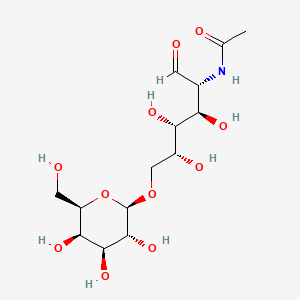

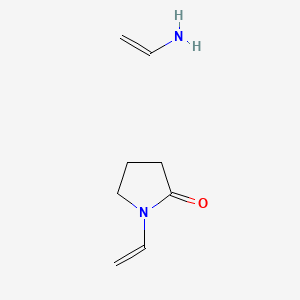

Piperidinderivate, einschließlich 1-(Phenylacetyl)piperidin-4-carbonsäure, sind entscheidend für die Synthese verschiedener pharmazeutischer Verbindungen. Sie dienen als Bausteine für die Herstellung von Medikamenten aufgrund ihrer bedeutenden Rolle in der pharmazeutischen Chemie. Der Piperidin-Rest ist in mehr als zwanzig Klassen von Pharmazeutika vorhanden, was seine Vielseitigkeit und Bedeutung in der Medikamentenentwicklung unterstreicht {svg_1}.

Entwicklung von Kinase-Inhibitoren

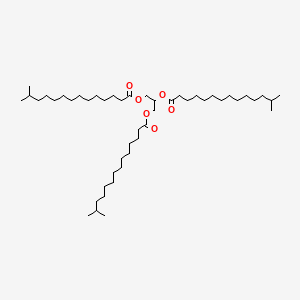

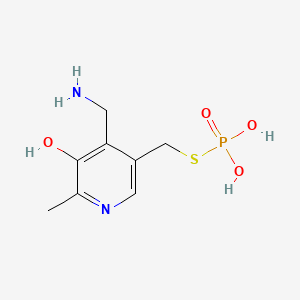

Forschungen haben gezeigt, dass Piperidinderivate beim Design von Kinase-Inhibitoren eingesetzt werden können, die in der Krebstherapie unerlässlich sind. So wurden beispielsweise Derivate entwickelt, um die klinisch resistente anaplastische Lymphom-Kinase (ALK) und die c-ros-Onkogen-1-Kinase (ROS1) zu hemmen, was potenzielle Behandlungen für bestimmte Krebsarten bietet {svg_2}.

Katalyse in organischen Reaktionen

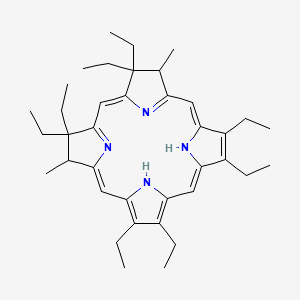

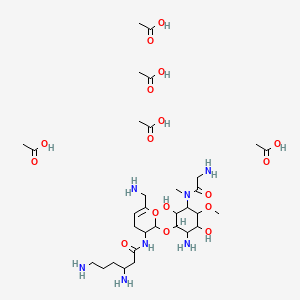

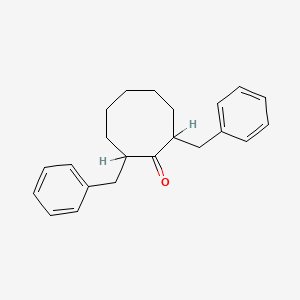

Die Piperidinstruktur von This compound kann als Katalysator in verschiedenen organischen Reaktionen dienen. Dies umfasst die Erleichterung von Cyclisierung, Cycloaddition und Mehrkomponentenreaktionen, die grundlegende Prozesse bei der Synthese komplexer organischer Moleküle sind {svg_3}.

Hemmung der enzymatischen Aktivität

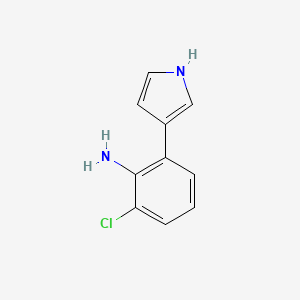

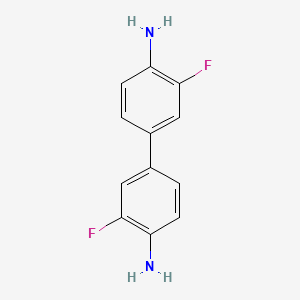

Piperidinderivate werden auf ihr Potenzial untersucht, die Aktivität von Enzymen wie Kathepsinen zu hemmen, die eine Rolle bei der Krankheitsentwicklung spielen. Durch Modifizieren der Piperidinstruktur können Forscher neue Verbindungen entwickeln, die als wirksame Enzyminhibitoren dienen können {svg_4}.

Agonisten für die Rezeptormodulation

Diese Verbindungen werden auch als Agonisten für verschiedene Rezeptoren untersucht, wie z. B. Sphingosin-1-Phosphat-Rezeptoren. Solche Rezeptoren sind an verschiedenen physiologischen Prozessen beteiligt, und ihre Modulation kann zu therapeutischen Wirkungen bei Krankheiten wie Herz-Kreislauf-Erkrankungen führen {svg_5}.

Histon-Deacetylase (HDAC)-Hemmung

Histon-Deacetylasen sind Enzyme, die die Genexpression beeinflussen. Piperidinderivate, einschließlich This compound, werden auf ihre HDAC-inhibitorische Aktivität untersucht, die Auswirkungen auf die Behandlung von Krebs und anderen Krankheiten hat, bei denen die Genregulation eine entscheidende Rolle spielt {svg_6}.

Inhibitoren für zelluläre Signalwege

Die Verbindung ist auch Bestandteil der Forschung zu Inhibitoren für zelluläre Signalwege, wie z. B. den RhoA-Signalweg, der in der Therapie von Herz-Kreislauf-Erkrankungen von Bedeutung ist. Durch die Hemmung spezifischer Signalwege ist es möglich, Behandlungen für Krankheiten wie rheumatoide Arthritis zu entwickeln {svg_7}.

Arzneimittelforschung und Struktur-Wirkungs-Beziehungen (SAR)-Studien

In der Arzneimittelforschung ist der Piperidin-Kern essentiell für das Verständnis der Struktur-Wirkungs-Beziehung (SAR) neuer Verbindungen. Studien zeigen, dass die Verknüpfung zwischen funktionellen Gruppen und dem Piperidinring entscheidend für die inhibitorische Wirkung ist, was wichtige Informationen für die Entwicklung wirksamer Medikamente liefert {svg_8}.

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(2-phenylacetyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-13(10-11-4-2-1-3-5-11)15-8-6-12(7-9-15)14(17)18/h1-5,12H,6-10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVPLNPLEZXHGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40299794 | |

| Record name | 1-(phenylacetyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802029 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

26965-32-2 | |

| Record name | 26965-32-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(phenylacetyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[(R)-(2-bromophenyl)-hydroxymethyl]-5-(dimethylamino)-N,N-dimethyl-2-phenylpentanamide](/img/structure/B1202822.png)

![4-[(4-Chlorophenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane](/img/structure/B1202827.png)

![1-[[(5-Bromo-2-furanyl)-oxomethyl]amino]-3-(2,5-dimethylphenyl)thiourea](/img/structure/B1202829.png)